N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a fluorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new materials with specific properties.
Biology:
- The compound has potential applications in the development of bioactive molecules, including antimicrobial and anticancer agents.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
- The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-bromophenyl)sulfanyl]acetamide
Comparison:
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards molecular targets compared to its chloro- and bromo- counterparts.
- The fluorine atom can also influence the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-3-8-15(12(2)9-11)17-21-22-18(24-17)20-16(23)10-25-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNKKPYLTPCBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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